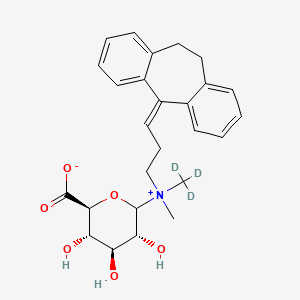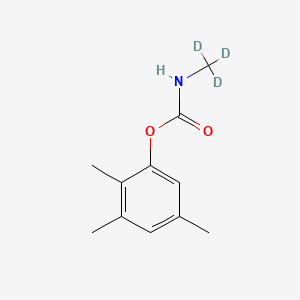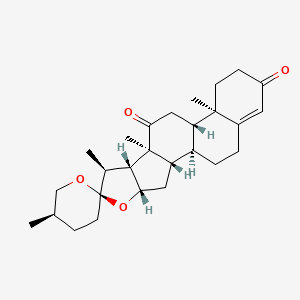
(25R)-Spirost-4-ene-3,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(25R)-Spirost-4-ene-3,12-dione is a natural product known for its inhibitory effects on neutrophil superoxide anion production and histamine release from mast cells . It is a compound with significant biological activity, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (25R)-Spirost-4-ene-3,12-dione typically involves the extraction from natural sources, particularly plants belonging to the Polygonaceae family . The compound can be isolated using chromatographic techniques, and its purity can be confirmed through various analytical methods such as HPLC, NMR, and mass spectrometry .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as the compound is primarily obtained from natural sources. advancements in synthetic biology and chemical engineering may pave the way for more efficient production methods in the future.
Analyse Des Réactions Chimiques
Types of Reactions
(25R)-Spirost-4-ene-3,12-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
Applications De Recherche Scientifique
(25R)-Spirost-4-ene-3,12-dione has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on cellular processes, particularly in relation to inflammation and immune response.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-allergic properties.
Industry: Utilized in the development of natural product libraries for drug discovery and development.
Mécanisme D'action
The mechanism of action of (25R)-Spirost-4-ene-3,12-dione involves its interaction with molecular targets such as neutrophils and mast cells. The compound inhibits the production of superoxide anions by neutrophils and the release of histamine from mast cells, thereby exerting its anti-inflammatory and anti-allergic effects . The exact molecular pathways involved are still under investigation, but it is believed that the compound modulates signaling pathways related to oxidative stress and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirosol-5-en-3-ol: Another spirostane derivative with similar biological activities.
Solasodine: A steroidal alkaloid with anti-inflammatory properties.
Diosgenin: A steroid sapogenin with various pharmacological effects.
Uniqueness
(25R)-Spirost-4-ene-3,12-dione is unique due to its specific inhibitory effects on neutrophil superoxide anion production and histamine release from mast cells. This makes it a valuable compound for studying inflammatory and allergic responses, as well as for potential therapeutic applications .
Propriétés
Formule moléculaire |
C27H38O4 |
|---|---|
Poids moléculaire |
426.6 g/mol |
Nom IUPAC |
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-10,16-dione |
InChI |
InChI=1S/C27H38O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h11,15-16,19-22,24H,5-10,12-14H2,1-4H3/t15-,16+,19-,20+,21+,22+,24+,25+,26-,27-/m1/s1 |
Clé InChI |
ZVWYBBDTSJOAHD-HGMFYQPQSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CCC6=CC(=O)CC[C@]56C)C)C)OC1 |
SMILES canonique |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6=CC(=O)CCC56C)C)C)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



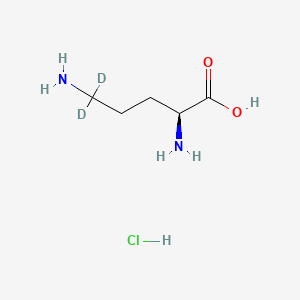
![3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B12410768.png)
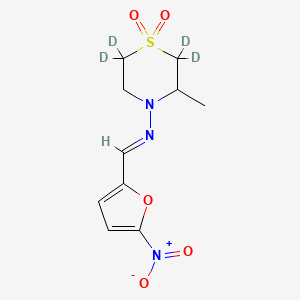
![3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12410776.png)
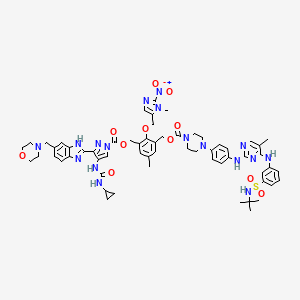
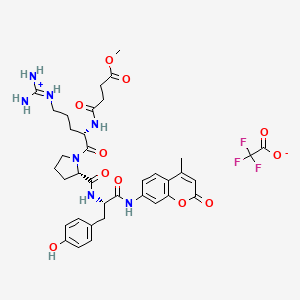
![(2R,4R,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12410797.png)



